2-Methyl-4-(propan-2-yl)oxetan-3-amine 2-Methyl-4-(propan-2-yl)oxetan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17199007
InChI: InChI=1S/C7H15NO/c1-4(2)7-6(8)5(3)9-7/h4-7H,8H2,1-3H3
SMILES:
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol

2-Methyl-4-(propan-2-yl)oxetan-3-amine

CAS No.:

Cat. No.: VC17199007

Molecular Formula: C7H15NO

Molecular Weight: 129.20 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(propan-2-yl)oxetan-3-amine -

Specification

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
IUPAC Name 2-methyl-4-propan-2-yloxetan-3-amine
Standard InChI InChI=1S/C7H15NO/c1-4(2)7-6(8)5(3)9-7/h4-7H,8H2,1-3H3
Standard InChI Key JQTHWNWNIOZBQL-UHFFFAOYSA-N
Canonical SMILES CC1C(C(O1)C(C)C)N

Introduction

Structural Characteristics and Molecular Configuration

Core Molecular Architecture

The molecular structure of 2-Methyl-4-(propan-2-yl)oxetan-3-amine comprises an oxetane ring—a strained four-membered cyclic ether—with substituents at the 3- and 4-positions. The 3-position hosts a primary amine group (NH2-\text{NH}_2), while the 4-position is substituted with a methyl group (CH3-\text{CH}_3) and an isopropyl moiety (CH(CH3)2-\text{CH}(\text{CH}_3)_2). This arrangement introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Structural and Molecular Data

PropertyValue
CAS Number2306264-08-2
Molecular FormulaC7H15NO\text{C}_7\text{H}_{15}\text{NO}
Molecular Weight129.20 g/mol
IUPAC Name2-Methyl-4-(propan-2-yl)oxetan-3-amine
SMILES NotationCC(C)C1COC1N

The strained oxetane ring (90\sim 90^\circ bond angles) contributes to heightened reactivity compared to larger cyclic ethers, making ring-opening reactions a focal point for derivatization .

Synthetic Methodologies and Reaction Pathways

Cyclization of Epoxide Precursors

Epoxide intermediates can undergo intramolecular nucleophilic attack by amines under basic conditions to form oxetane rings. For example, 3-(2-aminopropan-2-yl)oxetan-3-ol is synthesized via epoxide cyclization, a method potentially adaptable to the target compound by modifying substituents.

Reductive Amination

Coupling a ketone-containing oxetane with an amine via reductive amination could yield the target structure. This approach is exemplified in the synthesis of 2-methyl-2-[methyl(oxetan-3-yl)amino]propanal , where aldehydes and amines react in the presence of reducing agents.

Reaction Mechanisms and Byproducts

Key reactions likely involve:

  • Ring-Opening Reactions: Nucleophilic attack on the oxetane ring by agents such as water or alcohols, yielding diols or ethers.

  • Amine Functionalization: Alkylation or acylation of the primary amine to produce secondary or tertiary amines, enhancing drug-like properties .

Physicochemical Properties and Stability

Table 2: Estimated Physicochemical Parameters

ParameterEstimate
LogP (Partition Coefficient)1.2–1.8 (predicted)
pKa (Amine)~10.5 (typical for aliphatic amines)
Melting PointNot reported

Stability Considerations

The compound is expected to be sensitive to:

  • Acidic Conditions: Protonation of the amine may catalyze oxetane ring-opening.

  • Oxidizing Agents: Potential degradation of the amine to nitro or nitroso compounds .

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